

A Technical Guide to the Physical and Chemical Properties of Key Venlafaxine Intermediates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Cat. No.: B1353939

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of two pivotal intermediates in the synthesis of Venlafaxine: **2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile** and **1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol**. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and tabulated data to support research and development in the pharmaceutical field.

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. The synthesis of this bicyclic antidepressant involves several key intermediates, the purity and characterization of which are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). This guide focuses on two sequential intermediates that form the core structure of the Venlafaxine molecule.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of the two primary venlafaxine intermediates.

Intermediate I: 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Chemical Structure:

(Where Ph is a phenyl group and C₆H₁₀ is a cyclohexyl group)

Table 1: Physical and Chemical Properties of **2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile**

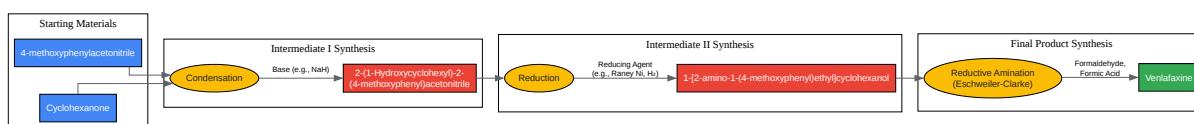
Property	Value	References
CAS Number	93413-76-4	[1]
Molecular Formula	C ₁₅ H ₁₉ NO ₂	[1]
Molecular Weight	245.32 g/mol	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	121-124 °C	[3]
Boiling Point	410.1 ± 25.0 °C (Predicted)	[4]
Solubility	Soluble in methanol.	[2]
Density	1.142 ± 0.06 g/cm ³ (Predicted)	[4]

Intermediate II: 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

Chemical Structure:

(Where Ph is a phenyl group and C₆H₁₀ is a cyclohexyl group)

Table 2: Physical and Chemical Properties of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol and its Hydrochloride Salt


Property	Value (Free Base)	Value (Hydrochloride Salt)	References
CAS Number	93413-77-5	130198-05-9	
Molecular Formula	C ₁₅ H ₂₃ NO ₂	C ₁₅ H ₂₄ ClNO ₂	
Molecular Weight	249.35 g/mol	285.81 g/mol	
Appearance	-	White to almost white crystalline powder	
Melting Point	-	172-180 °C	[5]
Solubility	-	Slightly soluble in DMSO and Methanol	
pH	-	4.23	

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of the venlafaxine intermediates.

Synthesis Protocols

The synthesis of venlafaxine from 4-methoxyphenylacetonitrile and cyclohexanone is a two-step process involving the formation of the cyanohydrin intermediate followed by its reduction.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway of Venlafaxine highlighting the key intermediates.

Protocol 3.1.1: Synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (Intermediate I)

This protocol is adapted from established synthetic routes for venlafaxine.[\[6\]](#)

- Materials:

- 4-methoxyphenylacetonitrile
- Cyclohexanone
- Sodium hydride (NaH) or another suitable base (e.g., sodium hydroxide with a phase transfer catalyst)
- Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
- Saturated aqueous ammonium chloride solution
- Diethyl ether or ethyl acetate
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for extraction and filtration.

- Procedure:

- To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add a solution of 4-methoxyphenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel.
- After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

- Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- After the addition of cyclohexanone, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic extracts and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure **2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile** as a crystalline solid.[6]

Protocol 3.1.2: Synthesis of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (Intermediate II)

This protocol describes the reduction of the nitrile group of Intermediate I to a primary amine.[7] [8]

- Materials:

- **2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile** (Intermediate I)
- Raney Nickel (catalyst) or Sodium Borohydride/Cobalt Chloride
- Ethanol or Methanol (solvent)
- Hydrogen gas (if using catalytic hydrogenation)

- Ammonia (optional, to suppress secondary amine formation)
- Filter aid (e.g., Celite)
- Standard hydrogenation apparatus or round-bottom flask with a balloon for hydrogenation.
- Procedure (Catalytic Hydrogenation with Raney Nickel):
 - In a suitable pressure vessel, suspend **2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile** (1.0 equivalent) in ethanol or methanol.
 - Add a catalytic amount of Raney Nickel (typically 5-10% by weight of the substrate). The addition of ammonia can help to minimize the formation of secondary amine byproducts.
 - Seal the vessel and purge with hydrogen gas.
 - Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture to 40-60 °C with vigorous stirring.
 - Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-8 hours.
 - After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure.
 - Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with the reaction solvent.
 - Concentrate the filtrate under reduced pressure to yield the crude 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.
 - The crude product can be further purified by recrystallization or chromatography if necessary.

Analytical Characterization Protocols

The following are standard protocols for the characterization of the synthesized intermediates.

Protocol 3.2.1: Melting Point Determination

This is a fundamental technique to assess the purity of a crystalline solid.[\[9\]](#)[\[10\]](#)

- Apparatus:
 - Melting point apparatus
 - Capillary tubes (one end sealed)
- Procedure:
 - Ensure the sample of the intermediate is dry and finely powdered.
 - Introduce a small amount of the powdered sample into the open end of a capillary tube.
 - Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the sample at a rate of approximately 10-15 °C per minute to quickly determine an approximate melting range.
 - Allow the apparatus to cool.
 - Using a fresh sample, heat again at a slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A narrow melting range (1-2 °C) is indicative of a pure compound.

Protocol 3.2.2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the intermediates.

- Apparatus:
 - FTIR spectrometer
 - Sample holder (e.g., for KBr pellets or ATR)
 - Agate mortar and pestle
 - Hydraulic press (for KBr pellets)
- Procedure (KBr Pellet Method):
 - Thoroughly dry a small amount of the sample (1-2 mg) and spectroscopic grade potassium bromide (KBr) (100-200 mg).
 - Grind the KBr to a fine powder using an agate mortar and pestle.
 - Add the sample to the KBr and grind the mixture thoroughly to ensure a homogenous dispersion.
 - Transfer the mixture to a pellet-forming die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record the infrared spectrum, typically in the range of 4000-400 cm^{-1} .
 - Expected Absorptions for Intermediate I: A strong, sharp peak around 2250-2210 cm^{-1} corresponding to the C≡N stretch of the nitrile group, a broad peak around 3600-3200 cm^{-1} for the O-H stretch of the alcohol, and peaks characteristic of the aromatic ring and C-O ether linkage.[11]
 - Expected Absorptions for Intermediate II: The disappearance of the C≡N peak and the appearance of N-H stretching bands (typically two for a primary amine) in the region of 3500-3300 cm^{-1} . The broad O-H stretch will still be present.

Protocol 3.2.3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the intermediates.

- Apparatus:
 - NMR spectrometer (e.g., 300 MHz or higher)
 - NMR tubes
 - Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
 - Internal standard (e.g., Tetramethylsilane, TMS)
- Procedure (^1H and ^{13}C NMR):
 - Dissolve a small amount of the purified intermediate (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
 - Add a small amount of TMS as an internal standard (chemical shift set to 0.00 ppm).
 - Place the NMR tube in the spectrometer and acquire the ^1H and ^{13}C NMR spectra.
 - Expected ^1H NMR signals for Intermediate I: Signals corresponding to the aromatic protons of the 4-methoxyphenyl group, a singlet for the methoxy group protons, a broad singlet for the hydroxyl proton, and multiplets for the cyclohexyl protons.
 - Expected ^{13}C NMR signals for Intermediate I: Signals for the quaternary carbon of the cyclohexanol, the carbon of the nitrile group, and the carbons of the aromatic ring and the cyclohexyl ring.
 - Expected ^1H NMR signals for Intermediate II: Disappearance of the signal for the proton alpha to the nitrile and the appearance of new signals for the $\text{CH-CH}_2\text{NH}_2$ moiety. The aromatic, methoxy, and cyclohexyl protons will still be present.
 - Expected ^{13}C NMR signals for Intermediate II: A significant upfield shift for the carbon that was part of the nitrile group, now part of the CH_2NH_2 group.

Conclusion

The reliable synthesis and thorough characterization of **2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile** and **1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol** are fundamental to the production of high-quality Venlafaxine. This guide provides a consolidated resource of their physical and chemical properties, along with detailed experimental protocols to aid researchers and drug development professionals in their work with these critical pharmaceutical intermediates. Adherence to well-defined procedures for synthesis and analysis is paramount for ensuring the consistency and purity of these compounds, ultimately contributing to the safety and efficacy of the final drug product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile | C15H19NO2 | CID 9899621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. byjus.com [byjus.com]
- 11. instanano.com [instanano.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Properties of Key Venlafaxine Intermediates]. BenchChem, [2025]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b1353939#physical-and-chemical-properties-of-venlafaxine-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com